(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol
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Overview
Description
rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a chiral compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Coupling of the Two Moieties: The final step involves coupling the tetrahydroisoquinoline and pyrrolidine moieties through a reductive amination or similar reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline moiety to a fully saturated isoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol: The enantiomer of the racemic mixture.
(3S,4S)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol: Another enantiomer with potentially different biological activity.
Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness: rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both tetrahydroisoquinoline and pyrrolidine moieties
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3R,4R)-4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2/t12-,13-/m1/s1 |
InChI Key |
YOMLWJZQKDDDDV-CHWSQXEVSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)[C@@H]3CNC[C@H]3O |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNCC3O |
Origin of Product |
United States |
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